molecular formula C9H20N2O2 B1265371 tert-Butyl N-(4-aminobutyl)carbamate CAS No. 68076-36-8

tert-Butyl N-(4-aminobutyl)carbamate

Cat. No. B1265371
CAS RN: 68076-36-8
M. Wt: 188.27 g/mol
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-(4-aminobutyl)carbamate involves several key steps, starting from readily available starting materials. For example, Bingbing Zhao et al. (2017) described a rapid synthetic method for a closely related compound, highlighting the transformation of 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield over three steps (Zhao et al., 2017).

Molecular Structure Analysis

X-ray crystallography studies, such as those by Xiao-Guang Bai and Ju-Xian Wang (2014), have elucidated the molecular structure of related tert-butyl N-substituted carbamates, revealing intramolecular hydrogen bonding and specific crystal packing patterns that influence their reactivity and physical properties (Bai & Wang, 2014).

Chemical Reactions and Properties

tert-Butyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, leveraging the reactive carbamate functional group. For instance, Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's versatility in synthetic chemistry (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Organic Chemistry

  • Application : “tert-Butyl N-(4-aminobutyl)carbamate”, also known as N-Boc-1,4-butanediamine, is used in the preparation of pharmacologically active compounds . It is also used in the synthesis of spermidine analogues and the introduction of a C4-spacer .

Another application is in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Suzuki Reaction

  • Application : N-Boc-1,4-butanediamine is used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.

Synthesis of Pharmacophore Elements

  • Application : N-Boc-1,4-butanediamine is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .

  • Results or Outcomes : The outcomes of these reactions would be the production of N-Boc-aminoalkoxyphenyl derivatives. These compounds can then be used as precursors to pharmacophore elements for the treatment of glaucoma .

Synthesis of Anti-HIV Agents

  • Application : N-Boc-1,4-butanediamine is used in the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

  • Results or Outcomes : The outcomes of these reactions would be the production of various aloperine derivatives. These compounds have potential application as anti-HIV agents .

Cross-linking Reagent

  • Application : N-Boc-1,4-butanediamine is used as a cross-linking reagent . Cross-linking reagents are used in various fields of scientific research, including biochemistry and materials science, to create covalent bonds between different molecules.

  • Results or Outcomes : The outcomes of these reactions would be the production of cross-linked molecules. The specific results would depend on the particular molecules being cross-linked and the conditions under which the reaction was carried out .

Synthesis of N-Boc-aminoalkoxyphenyl Derivatives

  • Application : N-Boc-1,4-butanediamine is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .

  • Results or Outcomes : The outcomes of these reactions would be the production of N-Boc-aminoalkoxyphenyl derivatives. These compounds can then be used as precursors to pharmacophore elements for the treatment of glaucoma .

Synthesis of Anti-HIV Agents

  • Application : N-Boc-1,4-butanediamine is used in the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

  • Results or Outcomes : The outcomes of these reactions would be the production of various aloperine derivatives. These compounds have potential application as anti-HIV agents .

Safety And Hazards

“tert-Butyl N-(4-aminobutyl)carbamate” is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWJXFJJZUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(4-aminobutyl)carbamate

CAS RN

68076-36-8
Record name tert-butyl N-(4-aminobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
B Safina, A Lee - 2021 - researchsquare.com
T785 was prepared via an eight step synthesis starting from commercially available starting materials. Commercially available 3-nitroquinoline-2, 4-diol undergoes nitration and …
Number of citations: 5 www.researchsquare.com
M Armbruster, S Grady, J Agongo, CK Arnatt… - Analytica Chimica …, 2022 - Elsevier
Biological aldehydes are difficult to analyze by electrospray ionization mass spectrometry due to their poor proton affinity and low biological concentrations. Chemical derivatization with …
Number of citations: 10 www.sciencedirect.com
M Joyce - 2019 - scholarworks.uark.edu
The relatively young field of nano-systems has vast applications over various different fields. Peptoids (peptide analogues) and their uses are consistently investigated components of …
Number of citations: 2 scholarworks.uark.edu
M Méret, S Bienz - 2008 - Wiley Online Library
Orthogonally protected, N‐hydroxylated, linear tri‐ and tetra‐amines were efficiently synthesised on Merrifield resin, which was modified with a phenethyl bromide linker. The polyamine …
M Méret - 2011 - zora.uzh.ch
Summary SUMMARY The most common aliphatic polyamines, spermine, spermidine and putrescine, are ubiquitous in all living organisms. Polyamines display a wide range of …
Number of citations: 2 www.zora.uzh.ch
M Ali, I Ahmed, P Ramirez, S Nasir, S Mafe… - Sensors and Actuators B …, 2017 - Elsevier
We demonstrate a redox-sensitive nanofluidic diode whose ion rectification is modulated by the oxidation and reduction of chemical moieties incorporated on its surface. To achieve this …
Number of citations: 18 www.sciencedirect.com
D Serre, S Erbek, N Berthet, C Philouze, X Ronot… - Inorganics, 2023 - mdpi.com
Four ligands based on the 2-tert-butyl-4-X-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol unit are synthesized: X = CHO (HL CHO ), putrescine-pyrene (HL pyr ), …
Number of citations: 3 www.mdpi.com
D Serre, S Erbek, N Berthet, X Ronot… - Journal of Inorganic …, 2018 - Elsevier
A series of tripodal ligands based on the 2-tert-butyl-4-R-6-phenol was synthesized, where R = aldehyde (HL 1 ), R = putrescine-pyrene (HL 2 ) and R = putrescine (HL 3 ). A …
Number of citations: 8 www.sciencedirect.com
MD Connolly, S Xuan, N Molchanova… - Methods in …, 2021 - Elsevier
Peptoids are a diverse family of sequence-defined oligomers of N-substituted glycine monomers, that can be readily accessed by the solid-phase submonomer synthesis method. Due …
Number of citations: 19 www.sciencedirect.com
SF Grady - 2023 - search.proquest.com
This work consists of two main subject foci: the investigation into the effects of clinically approved breast cancer therapeutic, tamoxifen, against the Zika virus and the design and …
Number of citations: 0 search.proquest.com

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